1-[1-(Propan-2-yl)piperidin-4-yl]-4-(pyridin-2-yl)piperazine
CAS No.: 648895-57-2
Cat. No.: VC16889588
Molecular Formula: C17H28N4
Molecular Weight: 288.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 648895-57-2 |
|---|---|
| Molecular Formula | C17H28N4 |
| Molecular Weight | 288.4 g/mol |
| IUPAC Name | 1-(1-propan-2-ylpiperidin-4-yl)-4-pyridin-2-ylpiperazine |
| Standard InChI | InChI=1S/C17H28N4/c1-15(2)19-9-6-16(7-10-19)20-11-13-21(14-12-20)17-5-3-4-8-18-17/h3-5,8,15-16H,6-7,9-14H2,1-2H3 |
| Standard InChI Key | DCONYKYUNYMLPJ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)N1CCC(CC1)N2CCN(CC2)C3=CC=CC=N3 |
Introduction
1-[1-(Propan-2-yl)piperidin-4-yl]-4-(pyridin-2-yl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are often studied for their potential pharmacological properties, including their roles in neurotransmitter systems and their potential therapeutic applications. The compound's structure includes a piperidine ring substituted with a propan-2-yl group and a piperazine ring connected to a pyridin-2-yl moiety.
Chemical Formula and Molecular Weight
-
Chemical Formula: CHN
-
Molecular Weight: Approximately 335.47 g/mol
Synthesis Methods
The synthesis of 1-[1-(Propan-2-yl)piperidin-4-yl]-4-(pyridin-2-yl)piperazine typically involves multi-step reactions. The process may start with the preparation of the piperidine and piperazine precursors, followed by their coupling using appropriate reagents.
Synthesis Steps
-
Preparation of Piperidine Precursor: This involves the synthesis of 1-(propan-2-yl)piperidin-4-yl derivatives, often through alkylation reactions.
-
Preparation of Piperazine Precursor: This involves the synthesis of 4-(pyridin-2-yl)piperazine derivatives, often through nucleophilic substitution reactions.
-
Coupling Reaction: The two precursors are then coupled using suitable reagents to form the final compound.
Potential Therapeutic Applications
-
Neurological Disorders: Compounds with similar structures have been explored for their potential in treating neurological disorders due to their ability to interact with neurotransmitter systems.
-
Antimicrobial Activity: Some piperazine derivatives exhibit antimicrobial properties, although this is less commonly associated with compounds containing pyridine rings.
Research Findings
Research on specific compounds like 1-[1-(Propan-2-yl)piperidin-4-yl]-4-(pyridin-2-yl)piperazine is limited, but studies on related piperazine derivatives provide insights into their pharmacological profiles.
Data Table: Pharmacological Activities of Related Compounds
| Compound Structure | Biological Activity | Reference |
|---|---|---|
| Piperazine Derivatives | Neurotransmitter Modulation | |
| Pyridine-Piperazine Hybrids | Antimicrobial Activity | |
| Piperidine-Piperazine Compounds | Potential Antipsychotic Effects |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume